(6R,7R)-3-(ACetoxymethyl)-7-((R)-5-amino-5-carboxypentanamido)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid xsodium salt
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Overview
Description
Cephalosporin C sodium salt is a derivative of cephalosporin C, a β-lactam antibiotic originally isolated from the fungus Acremonium chrysogenum. Cephalosporin C was first discovered in 1948 by Italian scientist Giuseppe Brotzu. It is known for its broad-spectrum antibacterial activity and resistance to penicillinase enzymes, making it a valuable compound in the treatment of bacterial infections .
Preparation Methods
Synthetic Routes and Reaction Conditions: Cephalosporin C sodium salt is synthesized through a series of chemical reactions starting from cephalosporin CThe reaction conditions typically involve the use of solvents such as water and ethanol, and the process is carried out under controlled temperature and pH conditions .
Industrial Production Methods: The industrial production of cephalosporin C sodium salt involves the fermentation of Acremonium chrysogenum. The fermentation process is optimized to maximize the yield of cephalosporin C, which is then purified and converted into its sodium salt form. The fermentation process can be carried out in batch or fed-batch modes, with glucose and sucrose as preferred substrates .
Chemical Reactions Analysis
Types of Reactions: Cephalosporin C sodium salt undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, oxygen, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkylating agents, and other nucleophiles.
Major Products Formed: The major products formed from these reactions include various derivatives of cephalosporin C, which may have different antibacterial properties and pharmacokinetic profiles .
Scientific Research Applications
Cephalosporin C sodium salt has a wide range of scientific research applications, including:
Chemistry: Used as a starting material for the synthesis of various cephalosporin derivatives.
Biology: Studied for its interactions with bacterial cell walls and its mechanism of action.
Medicine: Used in the development of new antibiotics and in the treatment of bacterial infections.
Industry: Employed in the production of cephalosporin antibiotics through fermentation and chemical synthesis .
Mechanism of Action
Cephalosporin C sodium salt exerts its antibacterial effects by inhibiting the synthesis of bacterial cell walls. It binds to penicillin-binding proteins (PBPs) located inside the bacterial cell wall, inhibiting the final transpeptidation step of peptidoglycan synthesis. This leads to the weakening of the cell wall and ultimately causes cell lysis and death of the bacteria .
Comparison with Similar Compounds
Cephalosporin C sodium salt is similar to other β-lactam antibiotics, such as penicillin and other cephalosporins. it has unique properties that make it distinct:
Cephalothin: A first-generation cephalosporin with a similar mechanism of action but different pharmacokinetic properties.
Cefuroxime: A second-generation cephalosporin with a broader spectrum of activity.
Cefaclor: Another second-generation cephalosporin with different pharmacokinetic and pharmacodynamic profiles .
Properties
Molecular Formula |
C16H20N3NaO8S |
---|---|
Molecular Weight |
437.4 g/mol |
IUPAC Name |
sodium;(6R,7R)-3-(acetyloxymethyl)-7-[[(5R)-5-amino-5-carboxypentanoyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |
InChI |
InChI=1S/C16H21N3O8S.Na/c1-7(20)27-5-8-6-28-14-11(13(22)19(14)12(8)16(25)26)18-10(21)4-2-3-9(17)15(23)24;/h9,11,14H,2-6,17H2,1H3,(H,18,21)(H,23,24)(H,25,26);/q;+1/p-1/t9-,11-,14-;/m1./s1 |
InChI Key |
HZWLVUKHUSRPCG-OOARYINLSA-M |
Isomeric SMILES |
CC(=O)OCC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)CCC[C@H](C(=O)O)N)SC1)C(=O)[O-].[Na+] |
Canonical SMILES |
CC(=O)OCC1=C(N2C(C(C2=O)NC(=O)CCCC(C(=O)O)N)SC1)C(=O)[O-].[Na+] |
Origin of Product |
United States |
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